molecular formula C17H21N5O B10842533 3-(6-Amino-purin-9-yl)-5-m-tolyl-pentan-2-ol

3-(6-Amino-purin-9-yl)-5-m-tolyl-pentan-2-ol

Cat. No.: B10842533
M. Wt: 311.4 g/mol
InChI Key: VVISVMDMFZVYMH-GXTWGEPZSA-N
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Description

3-(6-Amino-purin-9-yl)-5-m-tolyl-pentan-2-ol is a complex organic compound that belongs to the class of purine derivatives This compound is characterized by the presence of a purine ring, which is a heterocyclic aromatic organic compound containing nitrogen atoms The compound’s structure also includes a tolyl group, which is a derivative of toluene, and a pentanol chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(6-Amino-purin-9-yl)-5-m-tolyl-pentan-2-ol typically involves multiple steps, starting with the preparation of the purine ring. One common method involves the reaction of 6-amino-purine with a suitable alkylating agent to introduce the pentanol chain. The tolyl group is then introduced through a Friedel-Crafts alkylation reaction, using toluene and a Lewis acid catalyst such as aluminum chloride. The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction efficiency and scalability. The use of advanced purification techniques such as chromatography and crystallization is also common to achieve the required product specifications.

Chemical Reactions Analysis

Types of Reactions

3-(6-Amino-purin-9-yl)-5-m-tolyl-pentan-2-ol can undergo various chemical reactions, including:

Common Reagents and Conditions

The reactions typically require specific reagents and conditions to proceed efficiently. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions often require anhydrous solvents and low temperatures .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation of the compound may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

3-(6-Amino-purin-9-yl)-5-m-tolyl-pentan-2-ol has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 3-(6-Amino-purin-9-yl)-5-m-tolyl-pentan-2-ol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in DNA replication, thereby exerting antiviral or anticancer effects .

Properties

Molecular Formula

C17H21N5O

Molecular Weight

311.4 g/mol

IUPAC Name

(2S,3R)-3-(6-aminopurin-9-yl)-5-(3-methylphenyl)pentan-2-ol

InChI

InChI=1S/C17H21N5O/c1-11-4-3-5-13(8-11)6-7-14(12(2)23)22-10-21-15-16(18)19-9-20-17(15)22/h3-5,8-10,12,14,23H,6-7H2,1-2H3,(H2,18,19,20)/t12-,14+/m0/s1

InChI Key

VVISVMDMFZVYMH-GXTWGEPZSA-N

Isomeric SMILES

CC1=CC(=CC=C1)CC[C@H]([C@H](C)O)N2C=NC3=C(N=CN=C32)N

Canonical SMILES

CC1=CC(=CC=C1)CCC(C(C)O)N2C=NC3=C(N=CN=C32)N

Origin of Product

United States

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